(1R)-1-Benzo[B]thiophen-3-ylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Benzo[B]thiophen-3-ylethylamine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including (1R)-1-Benzo[B]thiophen-3-ylethylamine, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes constant current electrolysis at room temperature in undivided cells, leading to the formation of benzothiophene motifs .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs metal-catalyzed reactions and requires elaborate starting materials and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is highly desirable .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Benzo[B]thiophen-3-ylethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to form various products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Benzo[B]thiophen-3-ylethylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R)-1-Benzo[B]thiophen-3-ylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[B]thiophene: The parent compound of (1R)-1-Benzo[B]thiophen-3-ylethylamine, which also has diverse applications in medicinal chemistry and materials science.
Thiophene: A related heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: Another heterocyclic compound with a benzene ring fused to a furan ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzothiophene and ethylamine. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H11NS |
---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
(1R)-1-(1-benzothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
QHQWHUVCNWLPGV-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C1=CSC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.